ethyl 3-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamido]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamido]benzoate is a complex organic compound that falls under the category of heterocyclic compounds It is characterized by the presence of a cinnoline ring system, which is a bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamido]benzoate typically involves multiple steps:
Formation of the Cinnoline Ring: The initial step involves the cyclization of appropriate precursors to form the cinnoline ring. This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.
Acylation: The cinnoline derivative is then acylated using ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. This step introduces the ethyl ester group.
Amidation: The final step involves the amidation of the acylated cinnoline derivative with 3-aminobenzoic acid under dehydrating conditions, such as using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamido]benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl 3-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamido]benzoate involves its interaction with specific molecular targets. The cinnoline ring system can intercalate with DNA, potentially inhibiting the activity of topoisomerases, which are enzymes involved in DNA replication. Additionally, the compound may interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 3-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamido]benzoate can be compared with other cinnoline derivatives and heterocyclic compounds:
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate: This compound shares a similar bicyclic structure but differs in the functional groups attached to the ring system.
Coumarin Derivatives: Coumarins also contain a bicyclic structure with oxygen atoms and are known for their diverse biological activities.
Hexahydroisoquinolin Derivatives: These compounds are structurally similar but have different substituents and biological activities.
Properties
IUPAC Name |
ethyl 3-[[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-2-26-19(25)14-7-5-8-15(10-14)20-17(23)12-22-18(24)11-13-6-3-4-9-16(13)21-22/h5,7-8,10-11H,2-4,6,9,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFLCDWKGGXLCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=C3CCCCC3=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.